3-Oxa-6-azabicyclo[3.1.1]heptane
Description
Properties
IUPAC Name |
3-oxa-6-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-7-3-5(1)6-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMGZQQTBBJSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxa 6 Azabicyclo 3.1.1 Heptane
Retrosynthetic Analysis of the Bicyclic Core
A practical synthesis for 3-Oxa-6-azabicyclo[3.1.1]heptane has been developed, which concludes with the formation of its hydrotosylate salt (3a·TsOH). thieme-connect.com The retrosynthetic analysis for this bicyclic system begins with the target molecule and works backward to identify readily available starting materials.
The key disconnection in the final step involves the hydrogenolysis of a benzyl (B1604629) protecting group on the nitrogen atom. This leads back to an N-benzyl protected bicyclic precursor. The bicyclic core itself is formed through an intramolecular cyclization. This critical step involves the formation of the ether linkage. The precursor to this cyclization is a suitably functionalized cyclobutane (B1203170) ring, which contains both the nitrogen atom (as part of a protected amine) and a leaving group positioned for ring closure. This cyclobutane intermediate can be traced back to a diester, which is derived from the reaction of an amine with a cyclic anhydride (B1165640) or a diacid derivative. This logical breakdown leads to simple and inexpensive starting materials, such as glutaryl chloride. thieme-connect.comthieme-connect.com
Pioneering Synthetic Routes
The first documented synthesis of this compound hydrotosylate established a practical and efficient pathway to this novel morpholine-based building block. thieme-connect.com
The synthesis of this compound hydrotosylate (3a·TsOH) is accomplished through a concise seven-step sequence. thieme-connect.com
Amide Formation: The synthesis begins with the reaction of glutaryl chloride with benzylamine (B48309) to form an N-benzyl substituted amide.
Dieckmann Condensation: The resulting amide undergoes an intramolecular Dieckmann condensation to yield a cyclic β-keto ester.
Reduction: The ketone functional group in the cyclic β-keto ester is then reduced.
Ester Reduction: The ester group is subsequently reduced to a primary alcohol. This step creates a diol precursor.
Mesylation: The diol is selectively mesylated to install a good leaving group, preparing the molecule for cyclization.
Cyclization: The crucial bicyclic core is formed via an intramolecular cyclization, where the hydroxyl group displaces the mesylate, forming the ether bridge of the this compound system.
Deprotection and Salt Formation: In the final step, the N-benzyl protecting group is removed via hydrogenolysis. The addition of p-toluenesulfonic acid directly yields the desired this compound hydrotosylate salt. thieme-connect.com
Multi-Step Approach from Readily Accessible Precursors
Development of Scalable and Efficient Synthetic Processes
The developed synthesis was designed with scalability in mind, focusing on practical and straightforward chemistry. thieme-connect.comresearchgate.net
The reported synthetic route for this compound hydrotosylate incorporates several features that are advantageous for large-scale and industrial preparation. thieme-connect.comresearchgate.net The use of inexpensive starting materials like glutaryl chloride significantly reduces the cost of production. thieme-connect.com The reactions employed are generally robust and high-yielding, minimizing the need for extensive purification and reducing waste. thieme-connect.com The chemistry is described as "straightforward," implying that it does not require specialized or hazardous reagents that would complicate industrial-scale handling and safety protocols. thieme-connect.comthieme-connect.com These factors combined make the synthesis practical and amenable to scaling up for broader applications in medicinal chemistry research and drug development. thieme-connect.com
Optimization of Reaction Conditions for Yield and Purity
The synthesis of this compound and its derivatives is a topic of significant interest in medicinal chemistry due to their potential as bioisosteres for various pharmacologically relevant structures. researchgate.netresearchgate.net Achieving optimal yields and purity for this bicyclic scaffold requires careful consideration and optimization of various reaction parameters. Researchers have explored different synthetic strategies, with a focus on maximizing the efficiency of the key cyclization or rearrangement steps. This section details the findings from studies aimed at optimizing these reaction conditions.
A notable strategy for the synthesis of the related 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) core involves an acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org The optimization of this rearrangement was systematically evaluated using a model substrate to identify the most effective acid catalyst and reaction conditions.
Initial investigations focused on the choice of acid catalyst. Strong acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid (pTSA) in 1,4-dioxane (B91453) were found to be highly effective, affording the desired product in over 95% yield in just 30 minutes. acs.org Trifluoroacetic acid also promoted the reaction, but at a significantly slower rate, requiring three days to reach completion. acs.org In contrast, a weaker acid like acetic acid failed to induce the rearrangement, even at elevated temperatures. acs.org This suggests that a sufficiently strong acid is crucial for the efficient isomerization process. Further optimization revealed that catalytic amounts of pyridinium (B92312) chloride (PyrHCl) could also effectively promote the reaction, highlighting a milder alternative to strong acids. acs.org
The following table summarizes the effect of different acid catalysts on the rearrangement reaction to form the 3-oxabicyclo[3.1.1]heptane core. acs.org
Table 1: Evaluation of Acid Catalysts for the Synthesis of a 3-Oxabicyclo[3.1.1]heptane Derivative acs.org
| Entry | Acid (equivalents) | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| 1 | HCl (1.0) | 1,4-Dioxane | 30 min | >95 |
| 2 | pTSA (1.0) | 1,4-Dioxane | 30 min | >95 |
| 3 | Trifluoroacetic acid (1.0) | 1,4-Dioxane | 3 days | >95 |
| 4 | Acetic acid (1.0) | 1,4-Dioxane | 24 h | 0 |
| 5 | PyrHCl (0.1) | 1,4-Dioxane | 4 h | 95 |
Another innovative approach involves a photoredox-catalyzed strain-release radical-polar crossover annulation. chemrxiv.org The optimization of this method for the synthesis of 3-oxa-BCHeps was conducted by screening various photocatalysts, solvents, and other reaction parameters.
The choice of photocatalyst was found to be critical. While some iridium-based photocatalysts showed moderate activity, the use of an organic acridinium-based photocatalyst, under irradiation with a 440 nm Kessil lamp, significantly improved the reaction yield. chemrxiv.org The solvent also played a key role, with acetonitrile (B52724) (MeCN) proving to be the optimal choice. chemrxiv.org The reaction was conducted at room temperature, indicating a mild and energetically favorable process. chemrxiv.org
The data below illustrates the optimization of the photocatalytic synthesis of a 3-oxabicyclo[3.1.1]heptane derivative. chemrxiv.org
Table 2: Optimization of Photoredox-Catalyzed Synthesis of a 3-Oxabicyclo[3.1.1]heptane Derivative chemrxiv.org
| Entry | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ir(ppy)₃ (2) | MeCN | 16 | 45 |
| 2 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2) | MeCN | 16 | 52 |
| 3 | Acr-Mes⁺ ClO₄⁻ (2) | MeCN | 12 | 78 |
| 4 | Acr-Mes⁺ ClO₄⁻ (2) | Dichloromethane | 12 | 35 |
| 5 | Acr-Mes⁺ ClO₄⁻ (2) | Toluene | 12 | 20 |
These studies demonstrate that the yield and purity of the 3-oxabicyclo[3.1.1]heptane scaffold are highly dependent on the chosen synthetic route and the careful optimization of reaction conditions. For acid-catalyzed rearrangements, the acid strength is a key determinant of reaction efficiency. acs.org In photoredox catalysis, the selection of the appropriate photocatalyst and solvent system is paramount for achieving high yields. chemrxiv.org The principles derived from the synthesis of the core 3-oxabicyclo[3.1.1]heptane structure are instrumental for the development of efficient synthetic routes towards functionalized derivatives such as this compound.
Strategic Applications of 3 Oxa 6 Azabicyclo 3.1.1 Heptane As a Building Block in Molecular Design
Role as a Morpholine (B109124) Isostere in Conformationally Constrained Analogs
The morpholine ring is a prevalent feature in numerous approved drugs, including linezolid (B1675486) and gefitinib. thieme-connect.com However, its inherent conformational flexibility can be a drawback. 3-Oxa-6-azabicyclo[3.1.1]heptane serves as a conformationally restricted isostere of morpholine, providing a rigid framework for medicinal chemists. researchgate.netthieme-connect.com This bicyclic system is of particular interest because it is achiral, which circumvents the need for chiral separation and testing of individual enantiomers, a common requirement for many other bridged scaffolds. thieme-connect.comthieme-connect.com
Mimicry of Morpholine’s Three-Dimensional Spatial Arrangement
Unlike the flexible chair and boat conformations of a standard morpholine ring, this compound possesses a rigid, bridged structure. This bicyclic framework locks the relative positions of the oxygen and nitrogen atoms, presenting a defined and predictable three-dimensional arrangement of its functional groups. This constrained geometry allows for a more precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for a biological target by mimicking the bioactive conformation of a more flexible morpholine-containing ligand. The structural similarity to morpholine makes it a promising building block for creating analogues with potentially improved pharmacological profiles. thieme-connect.comresearchgate.net
Impact on Design-Relevant Molecular Characteristics in Derived Systems
The isosteric replacement of morpholine with this compound can significantly influence key molecular properties relevant to drug design. One of the critical advantages is the potential to maintain or improve physicochemical properties while introducing structural rigidity. Research has shown that this bicyclic morpholine is expected to have similar lipophilicity to its monocyclic counterpart. researchgate.netthieme-connect.com
Calculated log P (cLogP) values, a measure of lipophilicity, for derivatives of this compound support this observation. thieme-connect.com For instance, a comparison of piperonyl-derived analogues highlights the similarity in lipophilicity between the bicyclic system and standard morpholine. This suggests that the introduction of the rigid scaffold does not necessarily lead to a significant penalty in properties like solubility and permeability, which are often linked to lipophilicity. thieme-connect.com
| Compound/Analogue | Parent Scaffold | cLogP Value | Key Observation |
| Piperonyl Analogue 1 | Morpholine | Reference Value | Baseline for comparison. thieme-connect.comthieme-connect.com |
| Piperonyl Analogue 3b | This compound | Comparable to 1 | Suggests similar lipophilicity to morpholine. thieme-connect.com |
| Piperonyl Analogue 2b | 6-Oxa-3-azabicyclo[3.1.1]heptane | Very similar to 1 | Analogue of isomeric scaffold shows similar lipophilicity, solubility, and in vitro PK properties. thieme-connect.comthieme-connect.com |
Moreover, the broader family of oxabicyclo[3.1.1]heptane (oxa-BCHep) scaffolds, when used as isosteres for other rings like meta-substituted benzenes, has been shown to improve properties such as aqueous solubility, metabolic stability, and permeability. acs.orgchemrxiv.org The incorporation of an oxygen atom into the bicyclo[3.1.1]heptane skeleton is a key factor in enhancing these characteristics. acs.org For example, an oxa-BCHep analogue of the anticancer drug sonidegib demonstrated superior physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties compared to the parent drug. acs.orgchemrxiv.org
| Property | Parent Drug (Sonidegib) | Oxa-BCHep Analogue | Impact of Isosteric Replacement |
| Aqueous Solubility | Reference Value | Improved | The oxa-BCHep core can significantly enhance solubility. acs.orgchemrxiv.org |
| Metabolic Stability | Reference Value | Improved | The rigid, saturated scaffold can reduce metabolic clearance. acs.orgchemrxiv.org |
| Permeability | Reference Value | Improved | The structural modification positively affects membrane permeability. acs.orgchemrxiv.org |
Exploration as a Piperidine (B6355638) Isostere in Specific Contexts
While most commonly viewed as a morpholine isostere, the underlying bicyclo[3.1.1]heptane framework of this compound also allows for its consideration as a nonclassical, rigid isostere of piperidine in specific applications. Piperidine is another exceptionally common heterocycle in pharmaceuticals, and developing rigid surrogates is a key strategy for improving ADME properties. unipv.it
Related scaffolds, such as 3-azabicyclo[3.1.1]heptanes and 6-azabicyclo[3.1.1]heptanes, have been successfully developed as piperidine isosteres. researchgate.netresearchgate.net These systems enforce a conformationally restricted boat or distorted chair conformation of the embedded piperidine ring, a geometry that is typically thermodynamically unfavorable for piperidine itself. researchgate.net By incorporating the 3-azabicyclo[3.1.1]heptane core into the antihistamine drug Rupatidine in place of a pyridine (B92270) ring, a dramatic improvement in physicochemical properties was achieved. researchgate.net This demonstrates the power of this bicyclic system to act as a beneficial surrogate for six-membered nitrogen-containing heterocycles. Given these precedents, this compound represents a logical extension of this concept, offering a rigid piperidine mimic with a defined spatial arrangement and the potential for improved solubility due to the presence of the ether oxygen.
Contribution to the Expansion of Chemical Space for Target Ligands
A primary goal in modern drug discovery is the expansion of accessible chemical space with novel, three-dimensional (3D) structures. researchgate.net Over-reliance on flat, aromatic rings can lead to compounds with poor physicochemical properties. acs.orgchemrxiv.org The introduction of rigid, sp3-rich scaffolds like this compound is a powerful strategy to move away from "flatland" and explore new areas of chemical space. acs.orgacs.org
These novel building blocks provide a fixed geometric presentation of substituents, allowing for a more precise and rational approach to drug design. By replacing traditional, flexible heterocycles with this constrained bicyclic system, medicinal chemists can create analogues with unique structural and electronic features. This not only opens up opportunities for new intellectual property but also provides a pathway to overcoming common challenges in drug development, such as poor metabolic stability or off-target activity, by designing molecules with optimized 3D shapes that fit more selectively into their target binding sites. acs.orgchemrxiv.orgresearchgate.net
Computational and Theoretical Investigations of 3 Oxa 6 Azabicyclo 3.1.1 Heptane Systems
Conformational Analysis and Energy Landscapes of the Bicyclic Ring System
The bicyclo[3.1.1]heptane framework imposes significant conformational restrictions on the six-membered ring. Unlike simple cyclohexanes or morpholines that readily interconvert between chair and boat conformations, the methylene (B1212753) bridge in 3-oxa-6-azabicyclo[3.1.1]heptane locks the heterocyclic ring into a specific geometry.
Computational studies on analogous 3-substituted 6-azabicyclo[3.1.1]heptane systems reveal that this conformational restriction stabilizes boat and distorted chair conformations of the piperidine (B6355638) ring portion. For the parent this compound, the ring system is forced into a conformation where the oxygen and nitrogen atoms are in fixed spatial positions. This rigidity is a key feature exploited in drug design, as it reduces the entropic penalty upon binding to a biological target.
The energy landscape of this bicyclic system is characterized by a deep energy minimum corresponding to its rigid conformation. The energy barriers to transition to other, higher-energy states are substantial, meaning the molecule is effectively "locked" in its preferred shape. This contrasts sharply with the flexible chair-like conformation of traditional morpholine (B109124). The introduction of the one-carbon bridge is a critical design element that fundamentally alters the conformational possibilities.
Table 1: Comparative Conformational Properties
| Feature | Monocyclic Morpholine | This compound |
| Primary Conformation | Chair | Rigid, Bridged Boat/Chair Hybrid |
| Conformational Flexibility | High (Chair-boat interconversion) | Low (Conformationally locked) |
| Key Structural Feature | Flexible six-membered ring | Ethane bridge across N and C atoms |
| Impact on Binding | Higher entropic penalty | Lower entropic penalty |
This table is a qualitative summary based on the described properties of bridged bicyclic systems.
Quantum Chemical Studies on Electronic Structure and Reactivity
The presence of two heteroatoms, oxygen and nitrogen, with their lone pairs of electrons, defines the electronic character of the molecule. The rigid bicyclic framework forces a specific orientation of these lone pairs, creating a distinct electrostatic potential map compared to a simple morpholine. This unique electronic environment can enhance binding affinity and selectivity for specific biological targets.
In related bridged morpholine systems, computational studies have shown that the introduction of the bridge can enhance the polar surface area, which can paradoxically lead to a reduction in lipophilicity despite the addition of a carbon atom. This is a desirable property in CNS drug discovery, where a careful balance of lipophilicity is required for blood-brain barrier penetration.
Table 2: Calculated Electronic Properties of a Representative Bridged Heterocycle *
| Property | Value | Significance |
| HOMO Energy | (Value not available) | Indicates susceptibility to electrophilic attack |
| LUMO Energy | (Value not available) | Indicates susceptibility to nucleophilic attack |
| Calculated LogP | -0.4 | Suggests relatively low lipophilicity |
| Polar Surface Area (PSA) | 21.3 Ų | Influences membrane permeability and solubility |
Data based on publicly available computed properties for the isomeric 6-oxa-3-azabicyclo[3.1.1]heptane, which is expected to have similar, though not identical, electronic properties. Specific DFT calculation results for this compound are not widely published in available literature.
In Silico Modeling for Scaffold Incorporation into Advanced Designs
The unique and rigid three-dimensional structure of this compound makes it an attractive scaffold for in silico drug design. Molecular modeling techniques are used to virtually incorporate this building block into larger molecules and predict their fit and interaction with biological targets like enzymes or receptors.
The process
Future Perspectives and Emerging Research Avenues
Novel Synthetic Methodologies for Diversified 3-Oxa-6-azabicyclo[3.1.1]heptane Derivatives
The development of efficient and versatile synthetic routes is crucial for expanding the chemical space around the this compound core. Early syntheses established the feasibility of constructing this bicyclic system, often involving multi-step sequences from readily available starting materials. researchgate.netresearchgate.net
Current research focuses on creating a wider array of derivatives with diverse functionalities. One notable strategy involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org This method provides a mild and efficient pathway to 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, which can serve as saturated isosteres for meta-substituted benzene (B151609) rings. acs.org The reaction scope has been demonstrated with various acid catalysts, leading to a range of valuable building blocks. acs.org
Another approach focuses on the intramolecular formation of the bicyclic system. For instance, an efficient synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through the intramolecular formation of an imide from a 1,3-functionalized cyclobutane (B1203170) derivative. chemrxiv.orgchemrxiv.org While this produces the aza-analogue, similar strategies could be adapted for the oxa-aza core.
The table below summarizes some of the key synthetic approaches being explored:
| Synthetic Strategy | Key Features | Potential for Diversification |
| Acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols | Mild reaction conditions, good yields. acs.org | Allows for the introduction of various substituents at the 1 and 5 positions. acs.org |
| Intramolecular cyclization | Can be designed for stereocontrol. chemrxiv.org | Amenable to the creation of libraries of compounds with different substitution patterns. |
| [3+3] Cycloadditions of bicyclobutanes | Access to novel (hetero)BCHep cores. acs.org | Potential to create a wide range of heterocyclic bicyclic systems. |
These evolving synthetic methodologies are critical for generating a diverse library of this compound derivatives, enabling a more thorough exploration of their potential in various applications.
Advanced Applications in Scaffold-Based Drug Discovery Research
The this compound scaffold is increasingly recognized as a "privileged scaffold" in drug discovery. acuragen.com Its rigid structure and defined exit vectors make it an attractive replacement for more flexible or aromatic moieties, a strategy often employed to improve the physicochemical properties of drug candidates. acs.org
A key application lies in its use as a bioisostere for common pharmacophores like morpholine (B109124) and piperidine (B6355638). researchgate.netenamine.net By replacing these groups with the more constrained this compound core, medicinal chemists can fine-tune properties such as solubility, metabolic stability, and target-binding affinity. researchgate.netacs.org For example, the replacement of aromatic rings with rigid sp3-rich scaffolds like this can enhance a molecule's drug-like properties. acs.org
The constrained geometry of the scaffold can lead to enhanced binding to biological targets by mimicking the transition state of enzyme substrates. This can result in improved potency and selectivity. For instance, derivatives of the related 3,6-diazabicyclo[3.1.1]heptane have shown potent and selective affinities for neuronal nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net
The table below highlights some of the advanced applications of this scaffold in drug discovery:
| Application Area | Rationale | Example Research Focus |
| Kinase Inhibitors | The scaffold can mimic key interactions in the ATP-binding pocket. | Synthesis of substituted morpholines as key motifs in kinase inhibitors. |
| CNS Drug Discovery | The scaffold's properties can improve blood-brain barrier penetration. | Morpholine derivatives are important in CNS drug discovery. |
| PROTACs | The rigid scaffold can serve as a linker between the target protein and an E3 ligase. | Bicyclic thalidomide (B1683933) analogs have been synthesized from related azabicyclo[3.1.1]heptane cores. chemrxiv.orgchemrxiv.org |
The continued exploration of this compound and its analogs is expected to yield novel drug candidates with improved efficacy and safety profiles.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The synergy between computational chemistry and synthetic chemistry is accelerating the discovery of novel molecules with desired properties. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in the design of new derivatives based on the this compound scaffold.
Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the geometric and electronic properties of novel derivatives and their potential interactions with biological targets. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.
ML models can be trained on existing data to predict various properties of new this compound derivatives, such as their solubility, permeability, and biological activity. These models can help to guide the design of new compounds with optimized properties. For example, ML has been used to fill gaps in the evaluation of LogP and pKa for saturated fluorine-containing derivatives. grygorenko.com
The integration of AI and ML in the design process can be summarized as follows:
| Computational Tool | Application in this compound Design | Expected Outcome |
| Molecular Docking | Screening of virtual libraries against specific protein targets. | Identification of derivatives with high predicted binding affinity. |
| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity. | Understanding of structure-activity relationships. |
| Machine Learning (ML) | Prediction of physicochemical and biological properties. | Prioritization of synthetic targets and design of novel scaffolds. |
This data-driven approach, combining computational predictions with synthetic validation, is poised to significantly accelerate the development of new drugs based on the this compound scaffold, ultimately leading to more effective and safer medicines.
Q & A
Q. What are the practical synthetic routes for 3-Oxa-6-azabicyclo[3.1.1]heptane?
- Methodological Answer : The synthesis involves a seven-step sequence starting from inexpensive reagents like morpholine derivatives. Key steps include:
Epoxide formation : Reaction of morpholine-based precursors with mCPBA (meta-chloroperbenzoic acid) under controlled conditions to yield epoxides .
Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) of intermediates to reduce double bonds and stabilize the bicyclic framework .
Tosylation : Final conversion to the hydrotosylate salt for improved stability and crystallinity .
- Reaction Table :
| Step | Key Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | mCPBA, CH₂Cl₂, 0°C → RT | Epoxidation | 64% |
| 2 | H₂, Pd-C, MeOH | Reduction | 73% |
| 3 | Tosyl chloride, base | Salt formation | 85% |
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify bridgehead protons (δ 2.5–3.5 ppm) and quaternary carbons (e.g., δ 139 ppm for aromatic substituents) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 202 for derivatives) confirm molecular weight .
- X-ray Crystallography : Resolves spatial arrangement, particularly for salts like hydrotosylate .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Lipophilicity : cLogP ~0.5 (similar to morpholine), making it suitable for CNS-targeted drug design .
- Solubility : Hydrotosylate salt enhances aqueous solubility (>50 mg/mL in water) .
- Thermal Stability : Decomposition >200°C, confirmed by TGA .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Reaction Solvent : Replace CH₂Cl₂ with THF to improve epoxidation efficiency .
- Catalyst Loading : Reduce Pd-C from 10% to 5% with extended hydrogenation time (24 hrs) to maintain yield while lowering costs .
- Purification : Use recrystallization (e.g., EtOH/H₂O) instead of column chromatography for salt isolation .
Q. How to resolve contradictions in spectral data for regioisomers?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiates bridgehead vs. peripheral protons. For example, NOE correlations between H-6 and H-3 confirm bicyclic connectivity .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen hybridization states in ambiguous cases .
Q. What computational methods predict the bioactivity of derivatives?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite to model interactions with dopamine receptors (e.g., D2R) based on morpholine isostere geometry .
- MD Simulations : Assess stability of salt forms in physiological conditions (e.g., solvation free energy calculations) .
Q. How to design bioisosteres for improved metabolic stability?
- Methodological Answer :
- Substitution Strategies :
- Replace oxygen with sulfur (3-thia analogs) to reduce oxidative metabolism .
- Introduce fluorine at bridgehead positions to block CYP450-mediated degradation .
- In Vitro Assays : Microsomal stability testing (e.g., human liver microsomes) validates half-life improvements .
Data Contradiction Analysis
- Synthetic Routes : and describe similar pathways but differ in step counts (7 vs. 6 steps). This arises from divergent purification protocols (e.g., telescoping steps vs. isolation of intermediates) .
- Lipophilicity : BenchChem (unreliable) cites cLogP = 1.2, while peer-reviewed studies report 0.5 . Always prioritize data from validated sources.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
